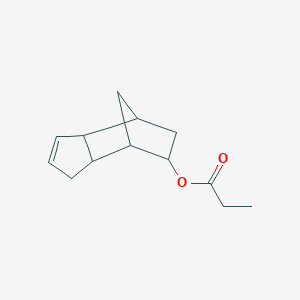
(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene
Descripción general
Descripción
Zinnat: , también conocido como cefuroxima axetilo, es un antibiótico cefalosporínico de segunda generación. Es un profármaco de cefuroxima, lo que significa que se convierte en la forma activa, cefuroxima, en el cuerpo. Zinnat es eficaz contra una amplia gama de bacterias Gram-positivas y Gram-negativas, lo que lo convierte en un antibiótico versátil para tratar diversas infecciones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de cefuroxima axetilo implica varios pasos. El material de partida es el ácido 7-aminocefalosporánico, que se somete a acilación con 2-furilglioxal oxima para formar cefuroxima. Este intermedio se esterifica luego con bromuro de acetoxietilo para producir cefuroxima axetilo .
Métodos de producción industrial: La producción industrial de cefuroxima axetilo normalmente implica procesos de fermentación a gran escala para producir ácido 7-aminocefalosporánico, seguido de pasos de síntesis química para convertirlo en cefuroxima axetilo. El proceso se optimiza para obtener un alto rendimiento y pureza, asegurando que el antibiótico sea eficaz y seguro para su uso médico .
Análisis De Reacciones Químicas
Tipos de reacciones: Cefuroxima axetilo se somete a varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El enlace éster en cefuroxima axetilo se hidroliza en el cuerpo para liberar la forma activa, cefuroxima.
Oxidación y reducción: Estas reacciones son menos comunes para cefuroxima axetilo, pero pueden ocurrir en condiciones específicas.
Sustitución: Cefuroxima axetilo puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y condiciones comunes:
Hidrólisis: Se utiliza agua o soluciones acuosas para hidrolizar cefuroxima axetilo.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno.
Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas o los tioles se utilizan comúnmente.
Principales productos formados:
Hidrólisis: El principal producto es la cefuroxima.
Oxidación y reducción: Estas reacciones suelen producir subproductos menores.
Sustitución: Los productos dependen del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Cefuroxima axetilo se utiliza como compuesto modelo en estudios de activación de profármacos y mecanismos de resistencia a los antibióticos .
Biología: En la investigación biológica, la cefuroxima axetilo se utiliza para estudiar la síntesis de la pared celular bacteriana y los efectos de los antibióticos en el crecimiento bacteriano .
Medicina: La cefuroxima axetilo se utiliza ampliamente en entornos clínicos para tratar infecciones como infecciones del tracto respiratorio, infecciones del tracto urinario, infecciones cutáneas y enfermedad de Lyme .
Industria: En la industria farmacéutica, la cefuroxima axetilo se utiliza en el desarrollo de nuevas formulaciones de antibióticos y sistemas de administración de fármacos .
Mecanismo De Acción
Cefuroxima axetilo ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) ubicadas dentro de la pared celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, lo cual es esencial para la integridad de la pared celular. Esta inhibición conduce a la lisis y muerte de la célula bacteriana .
Comparación Con Compuestos Similares
Compuestos similares:
Cefuroxima: La forma activa de cefuroxima axetilo, utilizada por vía intravenosa o intramuscular.
Cefaclor: Otra cefalosporina de segunda generación con un espectro de actividad similar.
Cefotaxima: Una cefalosporina de tercera generación con una actividad más amplia contra bacterias Gram-negativas.
Singularidad: Cefuroxima axetilo es único en su biodisponibilidad oral, lo que lo convierte en una opción conveniente para el tratamiento ambulatorio. Su resistencia a las enzimas betalactamasas producidas por ciertas bacterias también aumenta su efectividad .
Propiedades
IUPAC Name |
[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLSBAZCVBABY-WPWUJOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336583 | |
| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Diphenylhexatriene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1720-32-7, 17329-15-6 | |
| Record name | Diphenylhexatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diphenyl-1,3,5-hexatriene, all-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-diphenylhexa-1,3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIPHENYL-1,3,5-HEXATRIENE, ALL-TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z428QK7RTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)


![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)





![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
